molecular formula C3H6N2O B14728953 2-(Hydroxyamino)propanenitrile CAS No. 6783-69-3

2-(Hydroxyamino)propanenitrile

Cat. No.: B14728953
CAS No.: 6783-69-3
M. Wt: 86.09 g/mol
InChI Key: LXELVHOOVYNEBZ-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)propanenitrile (hypothetical structure: CH3-C(NH2O)-CN) is a nitrile derivative featuring a hydroxyamino (NH2O) substituent at the second carbon. Hydroxyamino groups are known to influence reactivity, solubility, and toxicity, making this compound relevant in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(hydroxyamino)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-3(2-4)5-6/h3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXELVHOOVYNEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579904
Record name 2-(Hydroxyamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6783-69-3
Record name 2-(Hydroxyamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxyamino)propanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. For example, the reaction of hydrogen cyanide with acetone or acetaldehyde results in the formation of 2-hydroxy-2-methylpropanenitrile . This reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of hydrogen cyanide, a highly toxic gas, requires stringent safety measures and specialized equipment to ensure safe handling and production .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxyamino)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)propanenitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with other molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Hydroxyamino)propanenitrile with structurally related nitriles, highlighting molecular properties, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Hazards References
This compound N/A C3H5N2O 87.09 2-(NH2O) group Hypothetical: Potential intermediate in nitroso compound synthesis N/A
2-Hydroxy-2-methylpropanenitrile 75-86-5 C4H7NO 85.11 2-OH, 2-CH3 Organic synthesis (e.g., acrylates); highly toxic (cyanide release)
3-(Dimethylamino)propanenitrile N/A C5H10N2 98.15 3-(N(CH3)2) group Methacrylate derivatives; polymer precursors
2-Aminopropanenitrile hydrochloride 72187-91-8 C3H6ClN2 105.55 2-NH2, hydrochloride Pharmaceutical intermediate; hazardous (skin/eye irritant)
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile N/A C12H15ClN2 222.71 Aromatic, propylamino Likely used in drug discovery (e.g., kinase inhibitors)

Research Findings and Data Gaps

  • Toxicity Profiles: Acetone cyanohydrin’s acute toxicity (LD50 ~ 15 mg/kg in rats) contrasts with the milder hazards of alkylamino derivatives like 3-(dimethylamino)propanenitrile .
  • Synthetic Utility: Hydroxyamino and amino nitriles are pivotal in synthesizing heterocycles (e.g., pyrazoles, triazoles), though this compound’s exact role remains underexplored.
  • Data Limitations: No experimental melting points or spectral data were found for this compound in the provided evidence, highlighting a need for further study.

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